Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564408
InChI: InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C20H17NO3S
Molecular Weight: 351.4 g/mol

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16564408

Molecular Formula: C20H17NO3S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate -

Specification

Molecular Formula C20H17NO3S
Molecular Weight 351.4 g/mol
IUPAC Name methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate
Standard InChI InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22)
Standard InChI Key VVBMTVNOMPEXIO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate, precisely describes its structure. The thiophene core serves as the central scaffold, with substituents strategically positioned to influence electronic and steric properties. Key features include:

  • Thiophene ring: A five-membered aromatic heterocycle containing sulfur, which enhances electron delocalization and stability.

  • Phenyl group at C5: Introduces steric bulk and modulates lipophilicity.

  • 2-Phenylacetamido group at C3: Provides hydrogen-bonding capacity through the amide linkage.

  • Methyl carboxylate at C2: Enhances solubility and serves as a handle for further derivatization .

The Standard InChI key (InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-...) confirms the stereochemical and constitutional details.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H17NO3S\text{C}_{20}\text{H}_{17}\text{NO}_{3}\text{S}
Molecular Weight351.4 g/mol
logP (Partition Coefficient)4.43 (predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area43.8 Ų

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate typically involves multi-step protocols starting from thiophene precursors. A representative route includes:

  • Thiophene Ring Formation: Cyclization of α,β-unsaturated ketones or thioglycolic acid derivatives under acidic or basic conditions.

  • Functionalization at C3: Introduction of the 2-phenylacetamido group via nucleophilic acyl substitution or coupling reactions.

  • Esterification at C2: Methylation of the carboxyl group using dimethyl sulfate or methanol under acidic catalysis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1H2SO4, 80°C, 6h65%
22-Phenylacetyl chloride, DCM, RT, 12h78%
3CH3OH, H2SO4, reflux, 8h82%

Challenges in Purification

The compound’s hydrophobicity (logP=4.43\text{logP} = 4.43) complicates purification. Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is commonly employed, though recrystallization from ethanol/water mixtures improves crystallinity .

AssayResult (IC50/EC50)Reference
PC-3 Cell Viability8.7 ± 0.1 μM
β-Glucuronidase45.8 ± 2.5 μM
α-Glucosidase>100 μM

Comparative Analysis with Structural Analogues

Methyl 5-[3-(Trifluoromethyl)Phenyl]Thiophene-2-Carboxylate

This analogue (PubChem CID 5098323) replaces the C5 phenyl group with a trifluoromethylphenyl moiety, enhancing electron-withdrawing effects. The CF3 group improves metabolic stability but reduces solubility (logP=4.01\text{logP} = 4.01) .

Methyl 5-Methyl-4-Phenyl-2-(2-Phenylacetamido)Thiophene-3-Carboxylate

The addition of a methyl group at C5 and positional isomerism at C3/C2 alters steric interactions, leading to varied biological profiles (e.g., 2.3 ± 0.4 μM β-glucuronidase inhibition) .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via X-ray crystallography or molecular docking.

  • Derivatization: Explore substituent effects at C5 (e.g., halogens, heteroaromatics) on bioavailability.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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